(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a tert-butyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a base.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
2-(4-(tert-butyl)phenyl)pyrrolidine: The compound without the carboxylic acid group.
Uniqueness
(S)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both the tert-butyl and phenyl groups.
Properties
Molecular Formula |
C15H22ClNO2 |
---|---|
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-14(2,3)11-5-7-12(8-6-11)15(13(17)18)9-4-10-16-15;/h5-8,16H,4,9-10H2,1-3H3,(H,17,18);1H/t15-;/m0./s1 |
InChI Key |
ZBFYMNAAVBSNQT-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@]2(CCCN2)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCN2)C(=O)O.Cl |
Origin of Product |
United States |
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